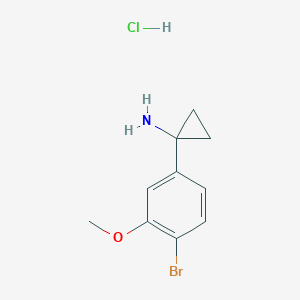

1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine;hydrochloride

Description

Historical Development of Cyclopropylamine Compounds

Cyclopropylamines first gained prominence in the mid-20th century through the serendipitous discovery of tranylcypromine’s antidepressant activity. Early synthetic routes relied on classical cyclopropanation strategies, such as the Simmons–Smith reaction using iodomethylzinc iodide and the Michael-initiated ring-closure of α,β-unsaturated carbonyl compounds. A pivotal advancement came with the development of the Kulinkovich reaction in the 1980s, enabling the direct synthesis of aminocyclopropanes from amides and alkenes through titanium-mediated [2+1] cycloaddition.

Industrial-scale production methods emerged concurrently, exemplified by the γ-butyrolactone-based process patented in 2000. This five-step sequence involved HCl-mediated lactone cleavage to 4-chlorobutyric acid, esterification, cyclization to cyclopropanecarboxylate esters, and subsequent amidation with ammonia. Modern asymmetric variants now achieve enantiomeric excesses >90% using chiral auxiliaries or transition metal catalysts.

The introduction of halogenated aryl substituents, as seen in 1-(4-bromo-3-methoxyphenyl)cyclopropan-1-amine hydrochloride, originated from structure-activity relationship (SAR) studies on CNS-active compounds. Bromine’s electron-withdrawing effects and methoxy’s ortho-directing properties were found to modulate both metabolic stability and target binding affinity.

Significance in Epigenetic Regulation Research

Cyclopropylamines’ resurgence in the 21st century stems from their covalent inhibition of flavin adenine dinucleotide (FAD)-dependent amine oxidases, particularly LSD1 and LSD2. These enzymes catalyze histone H3 lysine 4 (H3K4) demethylation, influencing gene silencing and oncogenesis. The title compound’s structural similarity to trans-2-phenylcyclopropylamine (PCPA) derivatives positions it within this investigative framework.

Key mechanistic attributes include:

- Irreversible Enzyme Inhibition : The strained cyclopropane ring undergoes ring-opening upon FAD-mediated oxidation, forming a reactive iminium intermediate that alkylates the enzyme’s active site.

- Substituent-Dependent Selectivity : Bromine’s bulk and methoxy’s hydrogen-bonding capacity may confer selectivity between LSD1 (KDM1A) and LSD2 (KDM1B), which share 54% sequence homology but differ in substrate recognition.

Recent profiling of 65 PCPA analogs demonstrated that cis-4-bromo-2,5-difluoro substitution (S1024) achieves submicromolar LSD1 inhibition (K~i~ = 0.094 μM), outperforming earlier trans-configured derivatives. While the exact activity of 1-(4-bromo-3-methoxyphenyl)cyclopropan-1-amine hydrochloride remains uncharacterized, its substitution pattern suggests comparable targeting potential.

Relationship to Tranylcypromine-Based Inhibitors

Tranylcypromine ([1R,2S]-2-phenylcyclopropan-1-amine) serves as the archetypal cyclopropylamine inhibitor, with an LSD1 IC~50~ of 20.6 μM. Structure-based optimization efforts have focused on:

- Aromatic Substitution : Introducing electron-withdrawing groups (Br, F) at the para and meta positions enhances both potency and metabolic stability. The 4-bromo-3-methoxy motif in the title compound likely arose from such efforts.

- Stereochemical Control : cis-Configured derivatives exhibit up to 100-fold greater activity than their trans counterparts, as demonstrated by compound 7c (cis-4-Br-2,5-F~2~-PCPA) with K~i~ = 94 nM.

- Protonation State Modulation : Hydrochloride salt formation, as in the title compound, improves aqueous solubility and bioavailability—critical for in vitro assays and preclinical testing.

Comparative analysis of inhibitory activities reveals:

| Compound | LSD1 K~i~ (μM) | LSD2 K~i~ (μM) | Selectivity (LSD1/LSD2) |

|---|---|---|---|

| Tranylcypromine | 20.6 | >100 | >4.85 |

| trans-4-Br-PCPA | 2.3 | 45.2 | 19.7 |

| cis-4-Br-2,5-F~2~-PCPA | 0.094 | 8.4 | 89.4 |

The title compound’s 3-methoxy group may further enhance selectivity by occupying a hydrophobic subpocket in LSD1’s binding cleft, as suggested by molecular docking studies of analogous structures.

Research Trajectory and Current Academic Interest

Three converging trends drive interest in 1-(4-bromo-3-methoxyphenyl)cyclopropan-1-amine hydrochloride:

Synthetic Methodology Innovations :

- Transition metal-catalyzed C–H functionalization enables direct cyclopropane annulation onto pre-functionalized aromatics, bypassing multi-step sequences.

- Photoredox catalysis has been employed for radical-based cyclopropanation of electron-deficient arenes, potentially applicable to brominated methoxyphenyl precursors.

Epigenetic Probe Development :

Chemical Biology Applications :

- Click chemistry-compatible derivatives are being engineered by introducing alkyne or azide handles at the methoxy position, enabling target identification via proteomic pull-down assays.

Properties

IUPAC Name |

1-(4-bromo-3-methoxyphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-13-9-6-7(2-3-8(9)11)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSKGBRHVNWWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2(CC2)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411263-70-0 | |

| Record name | 1-(4-bromo-3-methoxyphenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-3-methoxyphenylacetonitrile and cyclopropanamine.

Cyclopropanation: The cyclopropanation reaction is carried out using a suitable cyclopropanating agent, such as diazomethane or a similar reagent, under controlled conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenylcyclopropanamine derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations such as oxidation, reduction, and substitution reactions.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Amines or alcohols |

| Substitution | Sodium methoxide in methanol | Substituted phenylcyclopropanamine derivatives |

Biology

In biological research, 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine;hydrochloride is studied for its interactions with biological molecules. Its potential biological activity makes it a candidate for investigating drug-receptor interactions.

Medicine

This compound is being explored for its therapeutic properties , particularly in drug development. Preliminary studies indicate that it may exhibit pharmacological activity similar to other compounds targeting serotonin receptors, which are crucial in treating psychiatric disorders.

Industry

In industrial applications, it is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing novel materials with specific functionalities.

A study published in Molecules investigated the interactions of similar compounds with serotonin receptors, revealing that derivatives of cyclopropanated phenylamines could modulate receptor activity effectively. This underscores the potential of this compound as a lead compound for developing new therapeutic agents targeting these receptors .

Case Study 2: Synthetic Applications

Research highlighted in Organic Letters demonstrated the utility of cyclopropane derivatives in synthesizing complex organic frameworks through novel cycloaddition reactions. The study illustrated how compounds like this compound can be pivotal in advancing synthetic methodologies .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key features of 1-(4-bromo-3-methoxyphenyl)cyclopropan-1-amine hydrochloride with structurally similar compounds:

Key Observations :

- 199.68 g/mol in 4-OCH₃ analog) . Methoxy Group: Increases electron density on the aromatic ring, which may influence receptor binding (e.g., serotonin or FFAR1/FFAR4 targets) . Heterocyclic Substitution: Pyridine or trifluoromethyl groups (e.g., ) introduce polarity or steric bulk, affecting solubility and target selectivity.

Biological Activity

1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine;hydrochloride is a synthetic compound notable for its unique structural characteristics, which include a cyclopropane ring and a phenyl group substituted with bromine and methoxy groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The molecular formula of this compound is C10H12BrN·HCl, with a molecular weight of approximately 278.57 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological studies and applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate the activity of receptors or enzymes, influencing various biochemical pathways. The specific mechanisms are still under investigation, but preliminary studies suggest potential interactions with kinases involved in cell growth and proliferation.

Antitumor Activity

Research indicates that this compound may exhibit antitumor properties. Similar compounds have shown effectiveness against various cancer cell lines. For instance, compounds with analogous structures have been reported to inhibit Mps-1 kinase, which plays a crucial role in tumorigenesis. This inhibition could be beneficial in treating hematological malignancies and solid tumors, including lung and breast cancers .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of this compound can exhibit potent antiproliferative effects against several cancer cell lines. For example, related compounds have shown IC50 values in the nanomolar range against specific cancer types, indicating their potential as effective therapeutic agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful. The following table summarizes key characteristics of related compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 2411263-70-0 | Contains bromo and methoxy substituents | Potential antitumor activity |

| 1-(5-Bromo-2-methoxyphenyl)cyclopropan-1-amine | 1909309-53-0 | Variation in bromine position | Different reactivity profile |

| 1-(4-Methoxyphenyl)cyclopropan-1-amine | 1314655-45-2 | Lacks bromine substituent | Altered biological activity |

| 1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine | 1260790-63-3 | Contains chlorine instead of methoxy group | Varies in biological effects |

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound's derivatives for their anticancer properties. For example, a study published in ACS Publications highlighted the synthesis of novel derivatives that exhibited significant antiproliferative effects against multiple myeloma cell lines . Another research effort identified structure–activity relationships (SARs) that suggest modifications to the phenyl ring can enhance biological efficacy .

Q & A

Q. How can researchers optimize the synthesis of 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves cyclopropanation of a halogenated phenyl precursor. A common approach includes reacting 4-bromo-3-methoxybenzyl bromide with cyclopropylamine under basic conditions (e.g., sodium hydroxide in dichloromethane) . Key factors include:

- Catalyst Selection : Transition metal catalysts (e.g., CuI) enhance cyclopropane ring formation .

- Temperature Control : Maintaining 0–5°C during precursor addition minimizes side reactions .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring geometry and substituent positions. For example, cyclopropane protons appear as distinct multiplets at δ 1.2–1.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₁BrClNO₃: expected [M+H]⁺ = 308.97) .

- X-ray Crystallography : Resolves stereochemistry and salt formation (hydrochloride) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous research applications?

Methodological Answer: The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. Key considerations:

- pH Adjustment : Solubility peaks at pH 3–4; use phosphate-buffered saline (PBS) for biological assays .

- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) to establish shelf-life .

Advanced Research Questions

Q. What strategies are effective in analyzing the stereoelectronic effects of the cyclopropane ring on the compound’s reactivity?

Methodological Answer:

- Computational Modeling : Density Functional Theory (DFT) calculates bond angles (e.g., cyclopropane C-C-C ~60°) and electron density distribution to predict sites for electrophilic/nucleophilic attack .

- Kinetic Isotope Effects (KIEs) : Deuterium labeling at cyclopropane positions identifies hyperconjugative stabilization during reactions .

Q. How can discrepancies in biological activity data between in vitro assays be systematically addressed?

Methodological Answer:

- Assay Validation : Standardize cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-buffer variability (e.g., DMSO concentration ≤0.1%) .

- Purity Reassessment : Use HPLC-MS to detect impurities (e.g., dehalogenated byproducts) that may antagonize target receptors .

- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across multiple assays (e.g., fluorescence vs. radioligand binding) to identify assay-specific artifacts .

Q. What synthetic routes enable selective functionalization of the bromine substituent for structure-activity relationship (SAR) studies?

Methodological Answer:

- Buchwald-Hartwig Amination : Replace bromine with amines using Pd(dba)₂/Xantphos catalysts (yield >75%) .

- Suzuki-Miyaura Coupling : Attach aryl/heteroaryl groups via Pd(PPh₃)₄ and boronic acids (e.g., 4-fluorophenylboronic acid) .

- Radical Bromination : Use NBS/AIBN to introduce additional bromine atoms for halogen bonding studies .

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer:

- Binding Assay Replication : Repeat experiments under identical conditions (e.g., Tris-HCl buffer, 25°C) and validate receptor expression levels via Western blot .

- Allosteric Modulation Analysis : Test for non-competitive inhibition via Schild regression or dissociation constant (Kd) measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.